2-Butenenitrile, 2-methyl-

Descripción general

Descripción

It is a colorless to light yellow liquid that is slightly soluble in water and has a boiling point of approximately 122°C . This compound is used in various chemical processes and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Butenenitrile, 2-methyl- can be synthesized through the isomerization of alkene-nitrile mixed liquids. One method involves the direct isomerization of 2-methyl-3-butenenitrile to 2-methyl-2-butenenitrile using nickel (0) and phosphine complexes in a biphasic ionic liquid/organic solvent system . Another method involves the use of reverse phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .

Industrial Production Methods

Industrial production of 2-Butenenitrile, 2-methyl- typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Análisis De Reacciones Químicas

Polymerization

2-Methyl-2-butenenitrile undergoes metal-catalyzed polymerization, forming polymeric chains. This reaction is critical in producing resins and plastics.

Conditions : Presence of metals (e.g., nickel) or metal compounds .

Mechanism : Radical or coordination polymerization initiated by metal catalysts .

Hydrolysis

Hydrolysis converts the nitrile group into carboxylic acids or amides:

| Condition | Reagent | Product | Byproduct |

|---|---|---|---|

| Acidic (HCl/H₂SO₄) | H₃O⁺ | (E)-2-Methyl-2-butenoic acid | NH₄⁺ |

| Basic (NaOH/KOH) | OH⁻ | Sodium 2-methyl-2-butenoate | NH₃ |

| Enzymatic (Nitrilase) | Water | Carboxylic acid | NH₃ |

Enzymatic hydrolysis by Acidovorax facilis nitrilase yields (E)-2-methyl-2-butenoic acid with high efficiency .

Oxidation

Oxidation reactions modify the nitrile group:

-

Peroxides : Convert nitriles to amides (e.g., 2-methyl-2-butenamide) .

-

Strong Oxidizers : Produce CO₂ and NOₓ under extreme conditions .

Reduction

Reducing agents transform the nitrile into amines or alkanes:

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH₄ | 2-Methyl-2-butenamine | Anhydrous ether |

| H₂/Pd | 2-Methylbutane | High-pressure hydrogen |

Isomerization of 2-Methyl-3-butenenitrile

A high-yield industrial method uses nickel(0) and phosphine complexes in a biphasic ionic liquid/organic solvent system :

| Parameter | Condition |

|---|---|

| Catalyst | Ni(0)/Phosphine |

| Solvent | Ionic liquid/Organic |

| Temperature | 100°C |

| Yield | >85% |

Catalytic Processes

Zinc chloride and bis(1,5-cyclooctadiene)nickel(0) facilitate isomerization at 100°C, achieving 83% yield .

Reaction Thermodynamics

Data from NIST reveals enthalpy changes (ΔH) for isomerization :

| Reaction | ΔH (kJ/mol) | Conditions |

|---|---|---|

| 2-Methyl-3-butenenitrile → 2-Methyl-2-butenenitrile | -6.7 ± 3.0 | Methanol/H⁺, liquid phase |

| -8.0 ± 1.4 | Ethanol/H⁺, liquid phase |

Proton Transfer in Dimer Cations

Infrared studies of (2-Bu)₂⁺ clusters reveal proton transfer from the methyl group, forming new C–N bonds. This mechanism is critical in interstellar chemistry for prebiotic molecule formation .

Genotoxicity

High concentrations induce mutagenicity in bacterial models (Ames test), suggesting carcinogenic potential.

Reactivity Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHN

- Molecular Weight : 97.11 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : Approximately 122°C

- Solubility : Slightly soluble in water

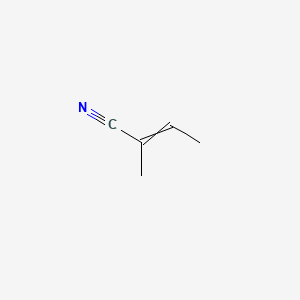

The structure of 2-butenenitrile, 2-methyl- features a double bond between the second and third carbon atoms in the chain, along with a nitrile functional group. This configuration allows it to participate in various chemical reactions such as hydrolysis and polymerization.

Chemistry

-

Reagent in Organic Synthesis :

- Used as an intermediate in the synthesis of various organic compounds.

- Participates in reactions leading to the formation of carboxylic acids through hydrolysis.

-

Polymerization :

- Can undergo polymerization in the presence of metals, forming polymers that are useful in industrial applications.

-

Synthesis of Pharmaceutical Compounds :

- Serves as a precursor for synthesizing biologically active molecules and pharmaceutical intermediates.

Biology

-

Biochemical Activity :

- Interacts with enzymes such as nitrilases that catalyze the hydrolysis of nitriles into less toxic products.

- Exhibits potential genetic toxicity, affecting bacterial mutagenicity under certain conditions.

-

Metabolic Pathways :

- Involved in metabolic pathways that facilitate the detoxification of nitriles in microorganisms and higher organisms.

Medicine

-

Therapeutic Applications :

- Investigated for its potential use as an anti-cancer agent due to its ability to induce mutations selectively in cancer cells while sparing normal cells at lower doses.

-

Toxicological Studies :

- Assessed for acute toxicity levels in animal models, revealing that high concentrations can lead to significant adverse effects such as respiratory distress and skin irritation.

Industry

-

Production of Polymers and Resins :

- Employed in the manufacturing of various polymers and resins due to its reactivity and ability to form stable compounds.

-

Environmental Applications :

- Research indicates its potential use in bioremediation processes to detoxify nitriles in contaminated environments.

Genotoxicity Assessment

A study utilizing the Ames test found that high concentrations of 2-butenenitrile, 2-methyl- significantly increased mutation rates in bacterial strains, suggesting potential carcinogenic properties .

Biocatalytic Hydrolysis

Research involving Acidovorax facilis demonstrated efficient hydrolysis of 2-butenenitrile into (E)-2-methyl-2-butenoic acid using nitrilase enzymes, showcasing microbial systems' potential for environmental detoxification .

Environmental Impact Study

An assessment on the persistence and degradation of 2-butenenitrile revealed that while it is biodegradable under aerobic conditions, it poses risks to aquatic life at elevated concentrations due to its toxicity .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Organic synthesis, polymerization | Intermediate for various chemical reactions |

| Biology | Enzyme interaction, metabolic pathways | Potential genetic toxicity |

| Medicine | Anti-cancer research | Selective mutation induction |

| Industry | Polymer production, environmental detoxification | Used in bioremediation processes |

Mecanismo De Acción

The mechanism of action of 2-Butenenitrile, 2-methyl- involves its interaction with various molecular targets and pathways. It can undergo polymerization, hydrolysis, oxidation, and reduction reactions, which are facilitated by its chemical structure and reactivity . The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological studies.

Comparación Con Compuestos Similares

2-Butenenitrile, 2-methyl- can be compared with other similar compounds, such as:

2-Methyl-3-butenenitrile: Another isomer with similar chemical properties but different reactivity and applications.

2-Cyanobutane: A related nitrile compound with different molecular structure and uses.

2-Methylbutanenitrile: Another similar compound with distinct chemical and physical properties.

The uniqueness of 2-Butenenitrile, 2-methyl- lies in its specific reactivity and applications in various fields of research and industry.

Actividad Biológica

2-Butenenitrile, 2-methyl- (also known as 2-methyl-2-butenenitrile) is a nitrile compound with significant biological activity and applications in various fields such as biochemistry, pharmacology, and industrial chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

2-Butenenitrile, 2-methyl- has the chemical formula and is characterized by a double bond between the second and third carbon atoms in the chain, along with a nitrile group. The presence of the nitrile group allows it to participate in various chemical reactions, including hydrolysis and polymerization.

Mode of Action

As a nitrile compound, 2-butenenitrile, 2-methyl- undergoes several biochemical transformations. It is primarily metabolized by enzymes such as nitrilases, which catalyze the hydrolysis of nitriles into carboxylic acids and ammonia. This reaction is crucial for the detoxification and metabolism of nitrile compounds in microorganisms and higher organisms.

Biochemical Pathways

The compound plays a role in multiple metabolic pathways, particularly those involving nitrile metabolism. The hydrolysis process facilitated by nitrilases leads to the formation of less toxic products that can be further utilized or excreted by organisms .

Cellular Effects

Research indicates that 2-butenenitrile, 2-methyl- can influence cellular processes significantly. It has been shown to affect cell signaling pathways and gene expression. Notably, studies have suggested that this compound may exhibit genetic toxicity, impacting bacterial mutagenicity and potentially leading to mutations under certain conditions .

Dosage Effects in Animal Models

The biological activity of 2-butenenitrile varies with dosage. Lower doses may exhibit minimal toxicity; however, higher concentrations can lead to acute toxicity characterized by symptoms such as respiratory distress and skin irritation when absorbed through inhalation or dermal exposure.

Case Studies

- Genotoxicity Assessment : A study investigated the genotoxic effects of 2-butenenitrile on bacterial strains using the Ames test. Results indicated that at high concentrations, the compound increased mutation rates significantly, suggesting potential carcinogenic properties .

- Biocatalytic Hydrolysis : Research involving Acidovorax facilis demonstrated that this bacterium could efficiently hydrolyze 2-butenenitrile into (E)-2-methyl-2-butenoic acid using nitrilase enzymes. This biocatalytic process highlights the potential for using microbial systems to detoxify nitriles in environmental applications .

- Environmental Impact Study : An environmental assessment was conducted to evaluate the persistence and degradation of 2-butenenitrile in aquatic systems. The study found that while the compound is biodegradable under aerobic conditions, it poses risks due to its toxicity to aquatic life at elevated concentrations .

Pharmacokinetics

The pharmacokinetic profile of 2-butenenitrile indicates that it is rapidly absorbed upon exposure but can also lead to significant toxic effects depending on environmental factors such as temperature and pH levels. Its volatility makes it sensitive to air exposure, which can affect its stability and biological activity over time .

Chemical Synthesis

In organic chemistry, 2-butenenitrile serves as an important intermediate for synthesizing various compounds including pharmaceuticals and agrochemicals. Its ability to undergo polymerization reactions also makes it valuable in producing resins and plastics .

Therapeutic Potential

Given its biological activity, there is ongoing research into the therapeutic applications of 2-butenenitrile derivatives. Potential uses include anti-cancer agents due to their ability to induce genetic mutations selectively in cancer cells while sparing normal cells at lower doses.

Propiedades

IUPAC Name |

2-methylbut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXNSHZBFXGOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025577 | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than 67 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992) | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4403-61-6 | |

| Record name | 2-METHYL-2-BUTENENITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-2-butenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-butenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.